molecular formula C18H20N2O2 B2614995 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide CAS No. 1797842-16-0

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2614995
CAS No.: 1797842-16-0
M. Wt: 296.37
InChI Key: XMTWIIGEBUVGHN-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide . These factors could include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment where the compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for purification and crystallization can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

  • N-(4-(2,5-dimethylpyrrol-1-yl)phenyl)benzamide
  • N-(4-(1-methylpyrrol-1-yl)phenyl)benzamide
  • N-(4-(3-hydroxyphenyl)pyrrolidin-1-yl)benzamide

Comparison: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide is unique due to the presence of the methoxy group on the pyrrolidine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets compared to its analogs, potentially leading to improved biological activity.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTWIIGEBUVGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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